molecular formula C₁₃H₁₇N₅O₆ B1140762 8-(Allyloxy)guanosine CAS No. 126138-81-6

8-(Allyloxy)guanosine

Cat. No.: B1140762
CAS No.: 126138-81-6
M. Wt: 339.3
InChI Key:
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Description

8-(Allyloxy)guanosine is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an allyloxy group attached to the eighth position of the guanosine molecule. It is primarily used as an immunostimulant in scientific research .

Scientific Research Applications

8-(Allyloxy)guanosine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its immunostimulant properties, which could be beneficial in vaccine development and cancer therapy.

    Industry: Utilized in the development of novel pharmaceuticals and biochemical assays

Mechanism of Action

Target of Action

8-(Allyloxy)guanosine is a derivative of guanosine, a class of molecules that includes nucleotides GTP, GDP, and GMP, the nucleoside guanosine (GUO), and the nucleobase guanine . These molecules are essential for maintaining important intracellular processes such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . In the central nervous system (CNS), GUO acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival .

Mode of Action

This compound is an antiviral and anticancer drug that inhibits DNA synthesis by inhibiting the enzyme DNA polymerase . It also inhibits the expression of genes involved in inflammatory responses, such as lipoxygenase, cyclooxygenase 2, and 5-lipoxygenase .

Biochemical Pathways

This compound affects the purinergic signaling pathway. The intracellular signaling pathways related to GUO effects were the first targets to be identified. It was shown that GUO’s effect on cell proliferation is dependent on cyclic AMP (cAMP) level increase . GUO also interacts with adenosine receptors, which are composed of four different GPCRs (A1R, A2AR, A2BR, and A3R) .

Pharmacokinetics

It is known that the compound is a nucleoside analog, which suggests that it may be absorbed and distributed in the body in a manner similar to other nucleosides .

Result of Action

This compound exerts protective effects in several models of neurotoxicity or neurological disorders (both in vitro and in vivo) . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . GUO treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive and motor function .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound’s safety data sheet recommends avoiding dust formation and ensuring adequate ventilation . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as air quality and temperature .

Biochemical Analysis

Biochemical Properties

8-(Allyloxy)guanosine participates in various biochemical reactions, primarily through its interaction with DNA polymerase. By inhibiting this enzyme, it prevents the synthesis of DNA, thereby exerting its antiviral and anticancer effects . Additionally, this compound interacts with enzymes involved in inflammatory responses, such as lipoxygenase, cyclooxygenase 2, and 5-lipoxygenase, inhibiting their activity and reducing inflammation .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, its ability to inhibit DNA synthesis affects cell proliferation and can lead to cell cycle arrest in cancer cells . This compound also impacts cellular metabolism by modulating the activity of enzymes involved in inflammatory pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA polymerase, inhibiting its activity and preventing DNA synthesis . This inhibition leads to the suppression of viral replication and cancer cell proliferation. Additionally, this compound inhibits the activity of enzymes involved in inflammatory responses, such as lipoxygenase, cyclooxygenase 2, and 5-lipoxygenase, by binding to their active sites and preventing their catalytic activity . This results in reduced production of inflammatory mediators and decreased inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and reduced inflammation . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA synthesis and reduces inflammation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by cellular enzymes, leading to the formation of active metabolites that exert its pharmacological effects . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites involved in DNA synthesis and inflammatory responses . Additionally, this compound can influence the activity of enzymes involved in purine metabolism, further modulating cellular metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound can interact with binding proteins that influence its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with DNA polymerase and inhibit DNA synthesis . Additionally, its localization within the cytoplasm can influence its interactions with enzymes involved in inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Allyloxy)guanosine typically involves the allylation of guanosine. One common method includes the reaction of guanosine with allyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 8-(Allyloxy)guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    8-Hydroxyguanosine: Another guanosine derivative with hydroxylation at the eighth position.

    8-Bromoguanosine: A brominated derivative of guanosine.

    8-Methylguanosine: A methylated form of guanosine.

Uniqueness: 8-(Allyloxy)guanosine is unique due to its allyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and as an immunostimulant, setting it apart from other guanosine derivatives .

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUVSNGNEJMOBE-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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